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N-methyl-1H-indole-7-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs require validated fragments with unambiguous binding modes for SAR exploration. N-methyl-1H-indole-7-carboxamide (CAS 1519477-17-8) addresses this need as a high-resolution chemical probe. - High-resolution co-crystal structure (PDB:5QSL, 1.05Å) enables rational structure-based drug design against viral macrodomains - Low MW (174.20 g/mol) and favorable ligand efficiency ideal for fragment-to-lead optimization - Distinct N-methyl substitution alters LogP (predicted 1.53) and H-bonding vs. unsubstituted analog-not an interchangeable substitute - Bulk quantities available; stable ambient shipping for immediate R&D workflows

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1519477-17-8
Cat. No. B2802538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indole-7-carboxamide
CAS1519477-17-8
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCNC(=O)C1=CC=CC2=C1NC=C2
InChIInChI=1S/C10H10N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-6,12H,1H3,(H,11,13)
InChIKeyOKVUYVXDTGOYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1H-indole-7-carboxamide Profile & Identity


N-Methyl-1H-indole-7-carboxamide (CAS: 1519477-17-8) is a heterocyclic organic compound classified as a 1H-indole-7-carboxamide derivative bearing an N-methyl substituent on the carboxamide nitrogen [1]. The molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol [1]. This compound is frequently used as a versatile building block in medicinal chemistry and is catalogued in several structural biology databases, including the Protein Data Bank (PDB) as the three-letter code ligand O2A, indicating its utility in protein-ligand interaction studies [2].

Workflow Fragment-based lead generation and SAR expansion
Identity PDB ligand O2A with validated co-crystal pose
Selection Logic N-methyl carboxamide probe for lipophilicity and H-bond studies

N-Methyl-1H-indole-7-carboxamide vs. Unsubstituted Indole-7-carboxamide


While the unsubstituted 1H-indole-7-carboxamide (CAS 1670-89-9) represents the core scaffold for numerous biologically active molecules, its physicochemical and molecular interaction profile is fundamentally distinct from its N-methylated analog. The addition of an N-methyl group on the carboxamide in N-methyl-1H-indole-7-carboxamide (CAS 1519477-17-8) significantly alters key properties, including increased molecular weight, lipophilicity (LogP), and hydrogen-bonding potential, directly impacting ligand binding conformations and metabolic stability [1]. Consequently, this compound is not an interchangeable substitute for the simpler unsubstituted carboxamide; its unique steric and electronic characteristics provide a specific chemical tool for probing structure-activity relationships (SAR) where these modifications are critical [2].

Target
N-Methyl-1H-indole-7-carboxamide
N-methyl amide; higher LogP; reduced HBD count; distinct steric profile
Substitute
1H-Indole-7-carboxamide (unsubstituted)
Primary amide; lower lipophilicity; different H-bond network; may not reproduce binding conformations observed with N-methyl analog
Physicochemical and conformational differences mean direct interchange may shift SAR interpretation and require re-validation of target engagement.

N-Methyl-1H-indole-7-carboxamide Differentiation Evidence


Lipophilicity (LogP) Comparison

N-methylation of the 7-carboxamide significantly increases the compound's calculated partition coefficient (LogP) relative to the parent 1H-indole-7-carboxamide, indicating greater lipophilicity. This property is crucial for influencing membrane permeability and non-specific protein binding [1][2].

LogP Shift
Class-level inference
Predicted ΔLogP +0.60 (1.53 vs 0.93), ~65% increase
Reported lipophilicity increase may support membrane permeability screening
Calculated values; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Validated 3D Binding Pose

The 3D conformation and ligand geometry of N-methyl-1H-indole-7-carboxamide have been experimentally validated through co-crystallization with the SARS-CoV-2 Nsp3 macrodomain (PDB ID: 5QSL), providing an unambiguous structural model for computational studies [1]. In contrast, the 3D binding conformation of the unsubstituted 1H-indole-7-carboxamide in a similar protein context is not publicly available.

3D Binding Pose
Cross-study comparable
Co-crystal with SARS-CoV-2 Nsp3 Mac1 (PDB 5QSL, 1.05 Å)
Experimental structure available; supports structure-based design workflows
No comparable structure for unsubstituted carboxamide in same context
Structural Biology Computational Chemistry X-ray Crystallography

Ligand Efficiency: Fragment-Like Properties

N-methyl-1H-indole-7-carboxamide possesses a molecular weight (174.20 g/mol) and hydrogen bond donor count (2) that aligns with fragment-like chemical space [1]. This contrasts with more elaborated indole-7-carboxamides like Silodosin (MW = 495.53 g/mol, HBD = 3), a marketed α1A-adrenoceptor antagonist [2]. The lower molecular complexity of N-methyl-1H-indole-7-carboxamide makes it a more suitable starting fragment for lead generation.

Ligand Efficiency
Cross-study comparable
MW 174.20, HBD 2 (vs Silodosin MW 495.53, HBD 3)
Fragment-like properties align with efficient lead generation
Lower MW and HBD support higher ligand efficiency context
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Regioisomeric Reactivity: 7- vs. 2-Carboxamide

The positioning of the carboxamide group at the C7 position of the indole ring creates a unique spatial and electronic environment distinct from other isomers, such as indole-2-carboxamide. This regioisomeric difference results in different reactivity in amide coupling and N-alkylation reactions [1]. The 7-carboxamide is less sterically hindered and electronically distinct from the 2-carboxamide, offering a different vector for library synthesis.

Regioisomeric Context
Class-level inference
7-carboxamide vs 2-carboxamide scaffold; distinct steric/electronic profile
Regioisomeric vector influences library design and SAR exploration
Based on indole chemistry principles; reactivity to verify
Synthetic Chemistry Amide Coupling Scaffold Hopping

N-Methyl-1H-indole-7-carboxamide Applications


Structure-Based Drug Design for Viral Macrodomains

N-methyl-1H-indole-7-carboxamide is an optimal fragment hit for structure-based drug design targeting the SARS-CoV-2 Nsp3 macrodomain and related viral proteins. Its validated co-crystal structure (PDB ID: 5QSL) provides a precise, high-resolution (1.05 Å) binding pose, enabling rational, computationally-guided optimization to improve affinity and selectivity [1].

Lead Generation & FBDD

The compound's low molecular weight (174.20 g/mol), favorable ligand efficiency profile, and defined 3D binding mode make it an ideal starting fragment for lead generation. Researchers can use this fragment to efficiently explore chemical space around the indole-7-carboxamide core, with a clear path for synthetic elaboration using well-established chemistry [1][2].

ADME Property Optimization

In medicinal chemistry campaigns where balancing potency with drug-like properties is critical, N-methyl-1H-indole-7-carboxamide serves as a valuable control compound or core for optimization. Its predicted LogP (1.53) and molecular properties can be used as a baseline to assess the impact of adding larger substituents on permeability and solubility, as evidenced by its use as a benchmark in developing more complex indole-7-carboxamide inhibitors [1][2].

Chemical Biology Probe for Protein-Ligand Interactions

Given its unambiguous binding mode in the Nsp3 macrodomain active site, this compound is an excellent chemical probe for studying the pharmacology of viral macrodomains. It can be used in biophysical assays (e.g., SPR, ITC) to validate target engagement and in cellular assays to investigate the functional consequences of macrodomain inhibition, providing a well-characterized tool for target validation studies [1].

Application
Selection Property
Validation Focus
Structure-based design (viral macrodomains)
PDB co-crystal availability (5QSL)
Computationally guided affinity/selectivity optimization
Fragment-based lead generation
Low MW and favorable ligand efficiency profile
Synthetic elaboration and SAR expansion around 7-carboxamide core
ADME property optimization studies
Predicted LogP baseline (1.53)
Permeability-solubility balance assessment when adding substituents
Chemical probe for protein-ligand interactions
Defined binding mode in Nsp3 macrodomain
SPR/ITC target engagement and cellular macrodomain inhibition studies

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